2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Drug-likeness Lipophilicity ADME prediction

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 1350989-15-9, MFCD22587945) is a heterocyclic small molecule belonging to the 2-pyrazolylpyrimidin-4(3H)-one scaffold class. It possesses a molecular formula of C₁₀H₁₃N₅O and a molecular weight of 219.24 g/mol.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 1350989-15-9
Cat. No. B1384503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
CAS1350989-15-9
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=NC(=C(C(=O)N2)C)C
InChIInChI=1S/C10H13N5O/c1-5-4-8(11)15(14-5)10-12-7(3)6(2)9(16)13-10/h4H,11H2,1-3H3,(H,12,13,16)
InChIKeyBOUOWBPSCZVOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 1350989-15-9): Physicochemical Identity and Scaffold Classification


2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 1350989-15-9, MFCD22587945) is a heterocyclic small molecule belonging to the 2-pyrazolylpyrimidin-4(3H)-one scaffold class [1]. It possesses a molecular formula of C₁₀H₁₃N₅O and a molecular weight of 219.24 g/mol [1]. The compound is a disubstituted pyrimidinone featuring a 5-amino-3-methyl-1H-pyrazol-1-yl moiety at the 2-position and methyl groups at both the 5- and 6-positions of the pyrimidinone ring. This specific substitution pattern distinguishes it from other commercially available 2-pyrazolylpyrimidinones and defines its physicochemical property profile [1].

Why 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one Cannot Be Casually Substituted: Structural and Property-Level Differentiation from Closest Analogs


Within the 2-pyrazolylpyrimidin-4(3H)-one scaffold class, substituent identity, position, and count on the pyrimidinone ring critically govern lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability [1]. The target compound bears a unique 5,6-dimethyl substitution pattern that is absent from the more common monomethyl (6-methyl) and ethyl-substituted analogs. These structural differences produce measurable shifts in key drug-likeness parameters—including calculated LogP, LogD at physiological pH, and the number of freely rotatable bonds—that directly affect aqueous solubility, passive permeability, and in vivo pharmacokinetic behavior [1]. SAR studies on the broader 2-pyrazolylpyrimidinone class confirm that even minor alkyl variations on the pyrimidinone ring can alter cellular potency and selectivity profiles by several-fold [1]. Therefore, generic substitution without verifying the exact substitution pattern risks introducing uncontrolled changes in both physicochemical and biological readouts. The quantitative evidence below details where the 5,6-dimethyl compound offers differentiated, and in some dimensions measurably superior, property values relative to its nearest commercially available analogs.

Product-Specific Quantitative Evidence Guide: 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one vs. Closest Analogs


Reduced Lipophilicity at Physiological pH: LogD₇.₄ Comparison of 5,6-Dimethyl vs. 6-Ethyl Analog

The 5,6-dimethyl substitution pattern on the target compound yields a calculated LogD₇.₄ of –0.56, compared to –0.98 for the 6-ethyl analog (2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethyl-4(1H)-pyrimidinone, CAS 1170363-87-7) . While both values are negative (indicating a preference for aqueous phase at physiological pH), the target compound is 0.42 log units less hydrophilic. This places it closer to the generally preferred LogD₇.₄ range of 1–3 for optimal passive membrane permeability, while still maintaining adequate aqueous solubility relative to the 6-ethyl comparator . The more balanced LogD of the target compound suggests potentially superior intestinal absorption and cell permeability compared to the overly hydrophilic 6-ethyl analog .

Drug-likeness Lipophilicity ADME prediction

Lower Rotatable Bond Count: Conformational Rigidity Advantage of 5,6-Dimethyl vs. 6-Ethyl and 5-Ethyl-6-Methyl Analogs

The target compound possesses only 1 freely rotatable bond (the bond connecting the pyrazole ring to the pyrimidinone core), whereas the 6-ethyl analog (CAS 1170363-87-7) has 2 rotatable bonds due to the unrestrained ethyl side chain, and the 5-ethyl-6-methyl analog (CAS 79871-77-5, C₁₁H₁₅N₅O) is predicted to have 3 rotatable bonds . Lower rotatable bond count is consistently associated with reduced entropic penalty upon target binding and improved oral bioavailability in drug discovery datasets . Among the three analogs, the target compound is the most conformationally restricted, which from a molecular recognition standpoint may confer higher binding affinity when the bioactive conformation is pre-organized . The 6-methyl analog (CAS 79871-76-4, MW 205.22) also has 1 rotatable bond but lacks the 5-methyl substituent that further restricts the pyrimidinone ring geometry .

Conformational restriction Entropic penalty Oral bioavailability

Polar Surface Area Within CNS Drug-Like Range: TPSA Comparison with 5-Ethyl-6-Methyl Analog

The target compound has a topological polar surface area (TPSA) of 85.3 Ų as computed by PubChem (Cactvs 3.4.8.18) [1] and 85 Ų as predicted by ACD/Labs ChemSpider . Both values fall below the widely cited TPSA threshold of 90 Ų for favorable blood-brain barrier penetration and below 140 Ų for good oral absorption [1]. The 5-ethyl-6-methyl analog (CAS 79871-77-5, MW 233.27) is predicted to have the same TPSA of approximately 85 Ų but carries a higher molecular weight (233 vs. 219 g/mol), which may incrementally reduce its passive permeability . The 6-methyl analog (CAS 79871-76-4, MW 205.22) would have a comparable TPSA but lacks the additional methyl group that may be important for target engagement .

CNS drug-likeness Blood-brain barrier permeability Polar surface area

Quality-Grade Differentiation: 97% HPLC Purity Tier vs. Industry-Standard 95%

The target compound is commercially available at two purity tiers: a standard 95% grade from AKSci (SKU 6888EM) and Fluorochem (SKU F496306), and a higher 97% grade from Leyan (Product No. 1145621) . The 97% purity specification is noteworthy because closely related analogs in the series—including the 6-methyl analog (CAS 79871-76-4) and 5-ethyl-6-methyl analog (CAS 79871-77-5)—are predominantly offered at 95% purity by the same and other vendors, with no 97% option listed . For applications requiring rigorous stoichiometric control, such as fragment-based crystallography, ITC measurements, or late-stage functionalization where impurities can generate confounding byproducts, the availability of a 97% grade provides a direct quality advantage .

Compound procurement Purity specification HPLC quality control

Molecular Weight Advantage for Fragment-Based Drug Discovery: 219 Da vs. Heavier Analogs

With a molecular weight of 219.24 g/mol, the target compound sits within the fragment-like space (MW ≤ 250 Da, often cited as the 'rule of three' threshold for fragments), making it suitable as a starting point for fragment-based lead generation [1]. By comparison, the 5-ethyl-6-methyl analog (CAS 79871-77-5) at 233.27 g/mol (+14 Da) and the 3-cyclopropyl derivative (CAS 1207046-60-3) at 245.28 g/mol (+26 Da) are progressively heavier and begin to exceed the optimal fragment molecular weight window . The 6-methyl analog (CAS 79871-76-4) at 205.22 g/mol is lighter, but its monomethyl substitution on the pyrimidinone ring may offer a different (not necessarily superior) pharmacophore geometry . The target occupies a balanced position: heavy enough to provide meaningful binding interactions yet light enough to allow subsequent growth during fragment elaboration while remaining within lead-like property space [1].

Fragment-based drug discovery Lead-likeness Ligand efficiency

Optimal Research Application Scenarios for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one Based on Quantitative Differentiation


Fragment-Based Lead Generation Targeting CNS-Relevant Proteins

The compound's combined profile—MW 219 Da (fragment space), TPSA 85 Ų (below 90 Ų CNS threshold), LogD₇.₄ of –0.56 (balanced hydrophilicity), and only 1 rotatable bond (maximal conformational rigidity)—makes it an ideal fragment starting point for CNS-targeted protein screening libraries [1][2]. Compared to the more hydrophilic 6-ethyl analog (LogD₇.₄ –0.98) and the heavier 5-ethyl-6-methyl analog (233 Da), the target compound provides superior CNS drug-likeness with adequate passive permeability prospects and optimal growth headroom for fragment elaboration [1].

Kinase Inhibitor Scaffold Optimization with Defined 5,6-Disubstitution

The pyrazolylpyrimidinone scaffold is a recognized ATP-competitive kinase inhibitor pharmacophore, with documented CDK, WEE1, and JAK inhibitory activities in the broader class [1]. The target compound's specific 5,6-dimethyl substitution pattern on the pyrimidinone ring provides a defined, rigid template for structure-based design that is not available from monomethyl or ethyl-substituted analogs. The 5-amino group on the pyrazole ring offers a synthetically accessible handle for further derivatization (e.g., amide coupling, sulfonylation, or reductive amination), enabling SAR exploration while preserving the favorable core properties [1][2].

Biophysical Assay Development Requiring High-Purity Fragment Input

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography experiments where impurity-driven artifacts can invalidate results, the availability of the target compound at 97% HPLC purity (Leyan) provides a quality option not currently matched by the closest analogs (all offered at 95% standard grade) [1]. The 40% relative reduction in total impurities (3% vs. 5%) translates to fewer false-positive hits in fragment screens and cleaner electron density maps in co-crystallization studies [1].

Scaffold-Hopping from Pyrazolo[1,5-a]pyrimidine to Pyrazolylpyrimidinone Chemotypes

Pyrazolo[1,5-a]pyrimidines are well-established kinase inhibitor scaffolds, but they suffer from known solubility and selectivity limitations [1]. The 2-pyrazolylpyrimidin-4(3H)-one chemotype, exemplified by the target compound, represents a scaffold-hop that retains the key hydrogen-bonding features of the pyrazolo[1,5-a]pyrimidine core while introducing a lactam NH donor and a repositioned pyrazole nitrogen acceptor, potentially generating distinct kinase selectivity profiles. The favorable LogD₇.₄ (–0.56) of the target compound addresses one of the primary liabilities—excessive lipophilicity—commonly encountered with pyrazolo[1,5-a]pyrimidine leads [1][2].

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